

# Characterization of 4-Iodo-2,3-dimethoxypyridine: A Technical Guide

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## Compound of Interest

Compound Name: 4-Iodo-2,3-dimethoxypyridine

Cat. No.: B577651

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This technical guide provides an in-depth overview of the characterization data for **4-Iodo-2,3-dimethoxypyridine**, with a focus on its Nuclear Magnetic Resonance (NMR) spectroscopic properties. Due to the limited availability of experimentally derived public data for this specific compound, this guide presents predicted NMR data to aid researchers in its identification and characterization. Additionally, a detailed experimental protocol for its synthesis is proposed based on established iodination methodologies for electron-rich heterocyclic compounds.

## Predicted NMR Characterization Data

While experimental NMR spectra for **4-Iodo-2,3-dimethoxypyridine** are not readily available in public databases, computational predictions serve as a valuable tool for structural confirmation. The following tables summarize the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts. These predictions are based on computational algorithms and should be used as a reference for comparison with experimentally obtained data.

Table 1: Predicted  $^1\text{H}$  NMR Data for **4-Iodo-2,3-dimethoxypyridine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.75	d	1H	H-6
6.95	d	1H	H-5
4.05	s	3H	OCH <sub>3</sub> (C-2)
3.90	s	3H	OCH <sub>3</sub> (C-3)

Predicted in CDCl<sub>3</sub> at 400 MHz. Coupling constants (J) are not predicted with high accuracy and are therefore omitted.

Table 2: Predicted <sup>13</sup>C NMR Data for **4-Iodo-2,3-dimethoxypyridine**

Chemical Shift ( $\delta$ ) ppm	Assignment
160.5	C-2
148.0	C-6
145.0	C-3
120.0	C-5
95.0	C-4
61.0	OCH <sub>3</sub> (C-3)
54.0	OCH <sub>3</sub> (C-2)

Predicted in CDCl<sub>3</sub> at 100 MHz.

## Experimental Protocols

The synthesis of **4-Iodo-2,3-dimethoxypyridine** can be approached through the electrophilic iodination of the precursor, 2,3-dimethoxypyridine. The electron-donating nature of the methoxy groups activates the pyridine ring towards electrophilic substitution, with the C-4 position being a likely site of reaction.

## Proposed Synthesis of **4-Iodo-2,3-dimethoxypyridine**

This protocol is based on general methods for the iodination of electron-rich aromatic and heteroaromatic compounds.

### Materials:

- 2,3-dimethoxypyridine
- N-Iodosuccinimide (NIS)
- Acetonitrile (anhydrous)
- Dichloromethane (DCM)
- Saturated aqueous sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Stir bar
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Hexanes
- Ethyl acetate

#### Procedure:

- To a solution of 2,3-dimethoxypyridine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.
- Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
- Extract the mixture with dichloromethane (3 x volume of the aqueous layer).
- Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford **4-Iodo-2,3-dimethoxypyridine**.

#### Characterization:

- Confirm the structure of the purified product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry, comparing the obtained data with the predicted values.

## Visualizations

### Diagram 1: Proposed Synthesis Workflow

## Proposed Synthesis of 4-Iodo-2,3-dimethoxypyridine

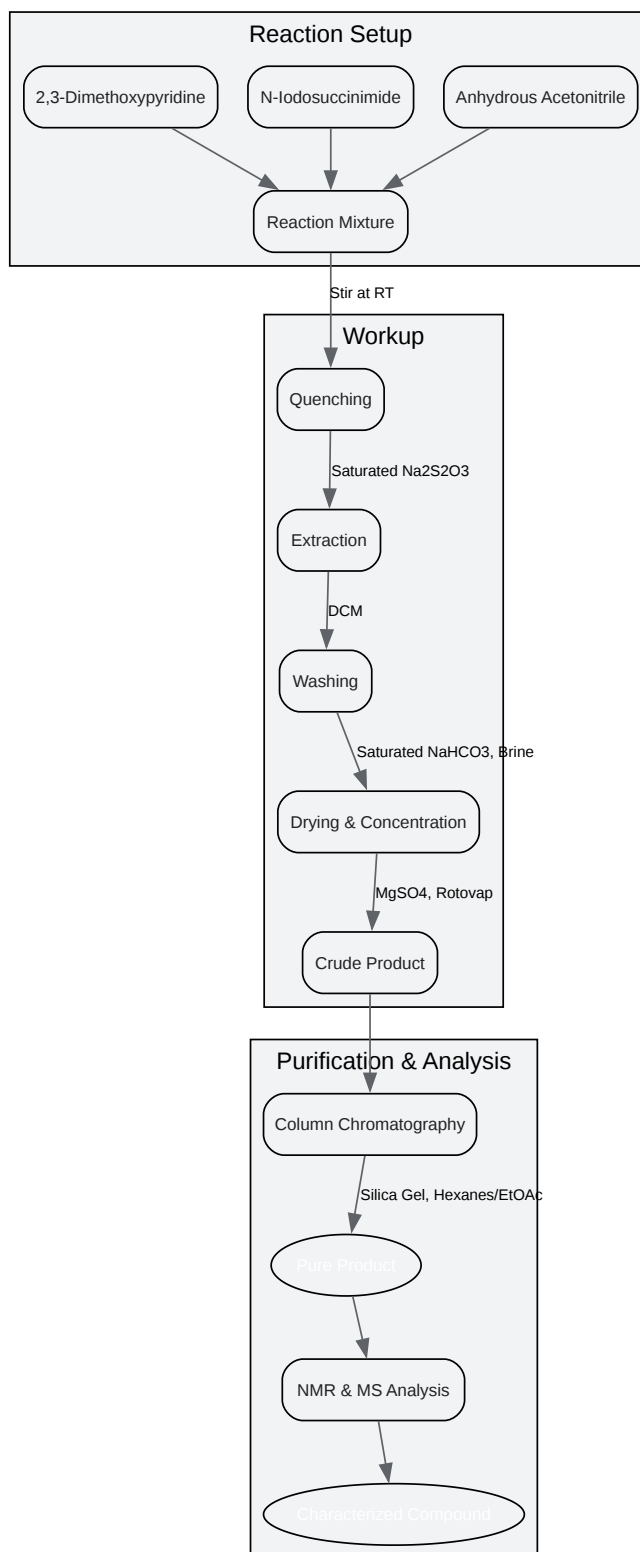
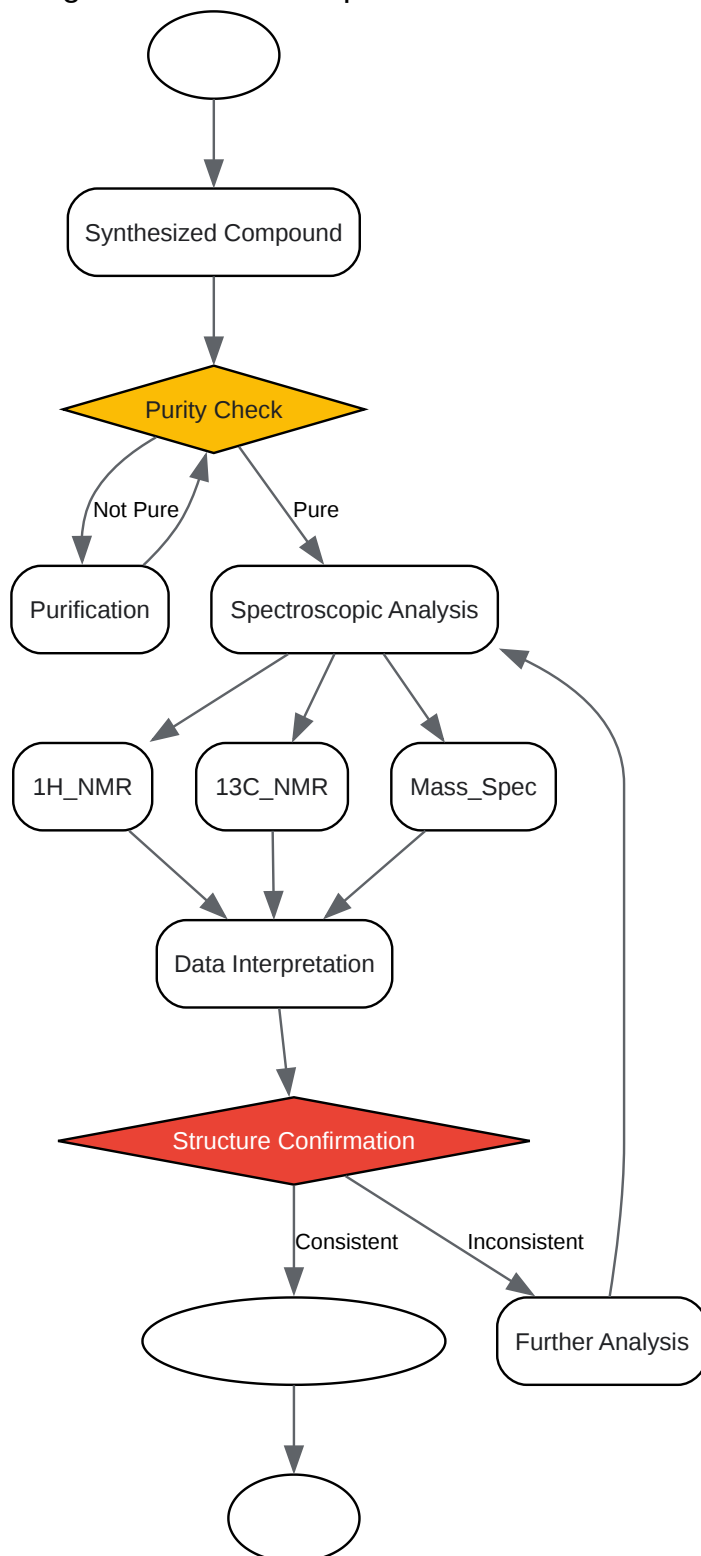
[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **4-Iodo-2,3-dimethoxypyridine**.

Diagram 2: Compound Characterization Logic

## Logical Flow for Compound Characterization

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